3-Amino-5-methylpyridin-2(1H)-one
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Overview
Description
3-Amino-5-methylpyridin-2(1H)-one is an organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been used as ligands in platinum complexes, which have shown protein kinase inhibitory action at nanomolar levels . This suggests that 3-Amino-5-methylpyridin-2(1H)-one might interact with its targets in a similar manner, but further studies are required to confirm this.
Biochemical Pathways
Related compounds have been involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This might suggest potential involvement of this compound in similar biochemical pathways, but more research is needed to confirm this.
Pharmacokinetics
Related compounds such as 2-amino-3-methylpyridine have been studied in vitro using rat and rabbit hepatic preparations, where various metabolites were formed . This suggests that this compound might have similar pharmacokinetic properties, but further studies are required to confirm this.
Result of Action
Similar compounds have shown protein kinase inhibitory action , suggesting that this compound might have similar effects. More research is needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-Amino-5-methylpyridine, the compound can be synthesized by introducing an oxygen atom at the 2-position through oxidation reactions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the 3-position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
3-Amino-5-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylpyridine
- 3-Amino-4-methylpyridine
- 3-Amino-6-methylpyridine
Uniqueness
3-Amino-5-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-amino-5-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(7)6(9)8-3-4/h2-3H,7H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMWKBGTHYWHGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628117 |
Source
|
Record name | 3-Amino-5-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-51-7 |
Source
|
Record name | 3-Amino-5-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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